molecular formula C27H43NO3 B12340958 Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide

Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide

Cat. No.: B12340958
M. Wt: 429.6 g/mol
InChI Key: ZCIJLRSOWMZXJC-UHFFFAOYSA-M
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Description

Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide is a synthetic quaternary ammonium compound. It is known for its surfactant, antiseptic, and anti-infective properties. This compound is commonly used in various industrial and medical applications due to its broad-spectrum antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide typically involves the quaternization of benzyldimethylamine with a suitable alkylating agent. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule .

Scientific Research Applications

Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is effective against a broad spectrum of bacteria, fungi, and viruses .

Properties

Molecular Formula

C27H43NO3

Molecular Weight

429.6 g/mol

IUPAC Name

benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide

InChI

InChI=1S/C27H42NO2.H2O/c1-4-5-6-7-8-10-13-25-16-18-27(19-17-25)30-23-22-29-21-20-28(2,3)24-26-14-11-9-12-15-26;/h9,11-12,14-19H,4-8,10,13,20-24H2,1-3H3;1H2/q+1;/p-1

InChI Key

ZCIJLRSOWMZXJC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[OH-]

Origin of Product

United States

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